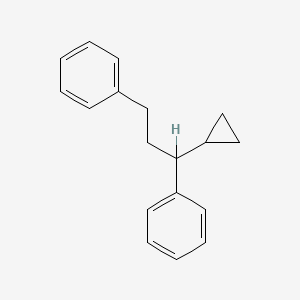
(1-Cyclopropyl-3-phenylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropyl-3-phenylpropyl)benzene is an organic compound with the molecular formula C18H20 It consists of a benzene ring substituted with a cyclopropyl group and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-3-phenylpropyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a cyclopropyl-phenylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Another method involves the Suzuki-Miyaura coupling reaction, where a cyclopropyl-phenylpropyl boronic acid is coupled with a halobenzene in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclopropyl-3-phenylpropyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
(1-Cyclopropyl-3-phenylpropyl)benzene is an aromatic hydrocarbon with a cyclopropyl group and a phenylpropyl substituent attached to a benzene ring. It has a molecular formula of C18H20 and its unique structure combines the rigidity of the cyclopropyl ring with the flexibility of the phenylpropyl chain . This compound belongs to the class of cyclopropylbenzenes, known for their interesting chemical properties and potential applications in various fields. This document provides a detailed overview of the potential applications of this compound, based on available research information.
Potential Applications of this compound
This compound has potential applications in the following areas:
- Pharmaceutical Chemistry It can be a building block for synthesizing drug candidates.
- Agrochemicals It can be an intermediate in the synthesis of agrochemicals.
- Materials Science It can be used to modify polymers for specific applications.
Interaction Studies
Interaction studies involving this compound could reveal insights into its binding affinities with various biological targets. Preliminary studies could focus on:
- Evaluating its interactions with enzymes involved in metabolic pathways.
- Assessing its potential to modulate receptor activity in cellular assays.
Structural Similarity and Uniqueness
Several compounds share structural similarities with this compound. The distinct combination of both cyclopropane and phenylene groups in this compound sets it apart from these similar compounds, potentially leading to unique chemical behaviors and biological activities.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Cyclopropylbenzene | Cyclopropane attached directly to benzene | Exhibits unique reactivity due to ring strain |
| 1-Methylcyclopropane | Methyl group instead of phenyl on cyclopropane | More flexible due to methyl group |
| 1-(4-Methylphenyl)cyclopropane | Phenolic structure with additional methyl group | Increased steric hindrance alters reactivity |
| 1-Cyclobutylethylene | Cyclobutane instead of cyclopropane | Different ring strain affects reaction pathways |
Further Research
Mécanisme D'action
The mechanism of action of (1-Cyclopropyl-3-phenylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts strain to the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the phenylpropyl group.
Phenylcyclopropane: Similar structure but lacks the benzene ring.
Cyclopropylphenylmethane: Similar structure but with a different substitution pattern.
Uniqueness
(1-Cyclopropyl-3-phenylpropyl)benzene is unique due to the presence of both cyclopropyl and phenylpropyl groups attached to the benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
58280-91-4 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(1-cyclopropyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)11-14-18(17-12-13-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clé InChI |
JAEGCRIYLYFQPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















